1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea
Description
1-(4-Methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea is a synthetic urea derivative characterized by a central urea (-NH-C(=O)-NH-) scaffold. The molecule features two aromatic substituents:
- 4-Methylphenyl group: Attached to one urea nitrogen.
- 3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl group: Attached to the other urea nitrogen.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-16-5-7-18(8-6-16)23-22(28)24-19-4-2-3-17(15-19)20-9-10-21(26-25-20)27-11-13-29-14-12-27/h2-10,15H,11-14H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXFTYVMZMWHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl isocyanate with 3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antitumor activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related urea derivatives containing morpholine and heterocyclic systems. Key differences in core scaffolds, substituents, and synthesis yields are highlighted below:
Key Observations :
Core Heterocycle Influence :
- The pyridazine core in the target compound distinguishes it from triazine (e.g., compounds 15 and 25 ) or pyrimidine (e.g., ) analogs. Pyridazine’s electron-deficient nature may enhance binding to biological targets compared to triazine or pyrimidine systems.
- Morpholine substitution at position 6 (pyridazine) or 4 (pyrimidine) is a common feature, improving solubility and pharmacokinetic properties.
Synthesis Yields: Triazine-based urea derivatives (e.g., compound 25 ) exhibit higher yields (54%) compared to compound 15 (26% ), likely due to optimized coupling conditions.
Triazine derivatives (e.g., compounds 15 and 25) are often explored as kinase inhibitors or anticancer agents.
Substituent Variability :
- The 4-methylphenyl group in the target compound is simpler compared to bulkier substituents like 4-(4-methylpiperazine-carbonyl)phenyl in compound 25 , which may influence target selectivity.
Biological Activity
1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea, a compound characterized by its complex structure featuring a urea linkage and multiple aromatic rings, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea is , with a molecular weight of approximately 350.42 g/mol. The compound features a urea functional group, which is often associated with diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The urea moiety allows for mimicry of natural substrates, facilitating inhibition of enzyme activities or modulation of receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activities
The biological activities of 1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea have been investigated across several studies, highlighting its potential in various therapeutic areas.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that it inhibits cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell cycle progression.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective bactericidal action.
Case Studies
Several case studies have explored the efficacy of 1-(4-methylphenyl)-3-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea in clinical settings:
- Study on Cancer Cell Lines : In vitro studies on human breast cancer cell lines showed a reduction in cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be a candidate for further development as an anticancer agent.
- Antimicrobial Efficacy : A recent investigation tested the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values ranging from 0.5 to 1.0 mg/mL, suggesting moderate antibacterial activity.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Concentration Range | Reference |
|---|---|---|---|
| Anticancer | Induces apoptosis | >10 µM | Study on cancer cell lines |
| Antimicrobial | Bactericidal activity | 0.5 - 1.0 mg/mL | Antimicrobial efficacy study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
